Benzo(j)fluoranthene

描述

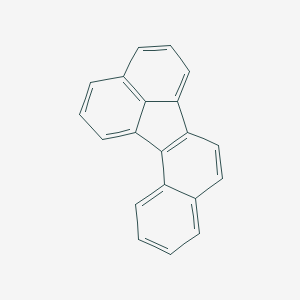

Benzo[j]fluoranthene is a polycyclic aromatic hydrocarbon, which is carcinogenic in nature and can be generated into the environment via combustion of coal, coal tar and petroleum products.

Benzo(j)fluoranthene appears as yellow crystals. Insoluble in water.

Benzo[j]fluoranthene is a member of naphthalenes.

作用机制

Mode of Action

BjF interacts with its targets through electrophilic aromatic substitution . In the body, it is metabolized into phenols (3,4,6 or 10 hydroxy), dihydrodiols (4,5 and 9,10) and 4,5-dione . This interaction results in changes at the molecular level, leading to the activation of certain genes and the production of specific metabolites .

Biochemical Pathways

The biochemical pathways affected by BjF are primarily related to the metabolism of xenobiotics . The activation of genes like CYP1A1 leads to the production of enzymes that play a crucial role in the metabolism of xenobiotics . The metabolites produced as a result of BjF metabolism can further interact with other biochemical pathways, potentially leading to downstream effects such as DNA damage .

Pharmacokinetics

Given its classification as a pah and its poor solubility in most solvents , it can be inferred that these properties may influence its bioavailability and overall effect in the body.

Result of Action

The molecular and cellular effects of BjF’s action are primarily related to its potential carcinogenicity . For example, BjF is active as a tumor initiator on mouse skin and is carcinogenic in both mouse skin and in rat lungs . It has also been found to induce tumors in newborn mouse lung and liver .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BjF. It is present in fossil fuels and is released during incomplete combustion of organic matter . It has been traced in the smoke of cigarettes, exhaust from gasoline engines, emissions from the combustion of various types of coal and emissions from oil heating . These environmental sources can contribute to the exposure and subsequent action of BjF in the body.

生化分析

. .

Biochemical Properties

Benzo(j)fluoranthene can be functionalized by means of electrophilic aromatic substitution. In the body, it is metabolized into phenols (3,4,6 or 10 hydroxy), dihydrodiols (4,5 and 9,10) and 4,5-dione .

Cellular Effects

This compound is categorized by the IARC as possibly carcinogenic to human beings, like many other PAHs, on the basis of sufficient evidence in animals . It is active as a tumor initiator on mouse skin and is carcinogenic in both mouse skin and in rat lungs .

Molecular Mechanism

The mechanism of actions of this compound is similar to other PAHs. It can induce tumors in newborn mouse lung and liver .

Temporal Effects in Laboratory Settings

It is known that it is present in fossil fuels and is released during incomplete combustion of organic matter .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of phenols, dihydrodiols, and 4,5-dione .

Transport and Distribution

It is known that it is poorly soluble in most solvents .

Subcellular Localization

It is known that it is poorly soluble in most solvents, which may affect its localization within cells .

生物活性

Benzo(j)fluoranthene (BjF) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential carcinogenic and genotoxic properties. This article reviews the biological activity of BjF, including its metabolic pathways, genotoxic effects, and implications for human health and environmental safety.

Chemical Structure and Metabolism

This compound is structurally related to other PAHs and undergoes metabolic activation primarily through the formation of dihydrodiol metabolites. The key metabolites identified include:

- 4,5-Dihydrodiol

- 9,10-Dihydrodiol

These metabolites are crucial as they exhibit significant mutagenic and tumor-initiating activities in various bioassays.

Tumorigenicity Studies

Research has demonstrated that BjF possesses tumorigenic potential in animal models. A notable study evaluated the tumor-initiating activity of BjF and its metabolites in female CD-1 mice. The findings are summarized in the following table:

| Compound | Dose (µmol/mouse) | Tumor Incidence (%) | Average Tumors per Mouse |

|---|---|---|---|

| This compound (BjF) | 3.0 | 90% | 7.8 |

| BjF-4,5-diol | 3.0 | 100% | 5.0 |

| BjF-9,10-diol | 3.0 | 60% | 1.7 |

| BjF-2,3-diol | 3.0 | 0% | 0 |

At a dose of 1 µmol, BjF-4,5-diol induced a tumor incidence of 78%, highlighting its potency as a carcinogen .

Genotoxicity

Genotoxicity studies have shown that BjF can induce DNA damage through the formation of adducts. The major findings include:

- Mutagenic Activity : In vitro studies using Salmonella typhimurium strains TA97a, TA98, and TA100 indicated that BjF and its fluorinated derivatives exhibited significant mutagenic activity .

- DNA Adduct Formation : A modified post-labeling method revealed that both BjF and its derivatives formed higher levels of DNA adducts compared to other PAHs, suggesting a strong potential for genetic damage .

The mutagenic potency of BjF was found to be comparable to other well-known carcinogens such as benzo[a]pyrene (BaP), with dose-response relationships indicating increased mutation frequencies at higher concentrations .

Case Studies

Several studies have documented the effects of BjF on various biological systems:

- Mouse Model Studies : Research involving MutaMouse models showed that sub-chronic exposure to BjF resulted in dose-dependent increases in mutation frequency (MF) and micronuclei formation in bone marrow and liver tissues . The most responsive loci for mutations were identified on chromosomes 14, 1, and others, indicating specific genomic regions are more susceptible to damage.

- Aquatic Organisms : Studies assessing the impact of PAHs on aquatic life have indicated that exposure to compounds like BjF can lead to significant developmental and genetic abnormalities in fish embryos . The results demonstrated oxidative stress and DNA damage across various developmental stages.

科学研究应用

Toxicological Research

Mutagenicity and Carcinogenicity:

Benzo(j)fluoranthene is recognized for its mutagenic properties, particularly in bacterial strains such as Salmonella typhimurium TA98 and TA100 . Studies indicate that BjF can form DNA adducts, leading to DNA damage and mutations. In animal models, exposure to BjF has resulted in tumorigenic activity, notably skin tumors and lung adenomas in mice . The compound is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) .

Case Study: Tumor Initiation

A detailed study investigated the tumor-initiating activity of various PAHs, including BjF. Mice were gavaged with different PAHs over 28 days, revealing distinct tissue-specific perturbations related to carcinogenesis. The findings highlighted the unique mechanisms by which BjF induces tumors compared to other PAHs like benzo[a]pyrene (BaP) .

Environmental Applications

Pollution Monitoring:

this compound serves as an indicator of PAH pollution in environmental samples. Its presence in soil and sediment samples can be analyzed to assess contamination levels from industrial activities or urban runoff. The compound's stability in the environment makes it a useful marker for tracking pollution sources .

Biodegradation Studies:

Research has also focused on the biodegradation of BjF and its metabolites in aquatic environments. Understanding the degradation pathways can help assess the environmental impact of this PAH and inform remediation strategies for contaminated sites .

Organic Chemistry Applications

Synthesis of Derivatives:

Recent advances have highlighted the synthesis of various fluoranthene derivatives, including those based on the BjF structure. These derivatives exhibit unique photophysical properties, making them suitable for applications in materials science and organic electronics .

Natural Product Synthesis:

BjF-derived natural products have been isolated from fungi, showcasing potential biological activities. The structural complexity of these compounds often necessitates innovative synthetic strategies to obtain them in sufficient quantities for research purposes .

Health Risk Assessments

Given its carcinogenic potential, health risk assessments related to BjF exposure are critical, especially for populations exposed to high levels due to occupational hazards or environmental pollution. Regulatory bodies recommend stringent monitoring and control measures to mitigate exposure risks associated with BjF and other PAHs .

化学反应分析

Flash Vacuum Thermolysis (FVT)

BjF is synthesized via FVT of chloroethenyl precursors at high temperatures:

-

Precursor : 2-(1-Chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene .

-

Conditions : >900°C yields BjF through ring contraction/expansion mechanisms .

-

Byproducts : Benzo[k]fluoranthene converts to BjF at ≥1100°C (6–11% yield) .

Suzuki–Miyaura Coupling and Intramolecular Arylation

Recent methods utilize palladium catalysts for tandem reactions:

-

Substrates : 1,8-Diiodonaphthalene + arylboronic acids (e.g., 4-fluorophenylboronic acid) .

-

Catalysts : Pd(dppf)Cl₂ (homogeneous) or rGO-CuPd nanocatalysts (heterogeneous) .

-

Conditions : DMSO at 90°C with KOAc base achieves 71% yield .

| Entry | Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Fluorophenyl | Pd(dppf)Cl₂ | 71 | |

| 2 | Naphthyl | rGO-CuPd | 63 |

Electrophilic Aromatic Substitution

BjF undergoes functionalization via electrophilic attack, primarily at electron-rich positions:

-

Metabolites : Hydroxy (3,4,6,10-OH), dihydrodiol (4,5- and 9,10-diol), and 4,5-dione derivatives form in vivo .

-

Reagents : Enzymatic oxidation (cytochrome P450) generates reactive intermediates .

Metabolic Activation and DNA Adduct Formation

BjF’s carcinogenicity stems from metabolic activation pathways:

-

Diolepoxide Mechanism :

-

Radical Cation Pathway :

-

Orthoquinone Pathway :

Atmospheric Reactions

-

Photolysis/Ozonolysis : Half-lives under simulated conditions :

-

UV light only: 14.1 hours

-

Ozone (0.19 ppm): 34.9 hours

-

UV + ozone: 3.9 hours

-

Combustion Byproducts

-

Sources : Forms during incomplete combustion of organic matter (e.g., cigarette smoke, gasoline engines) .

-

Stability : Adsorbs strongly to particulates (Kₒw ≈ 6.12) , persists in sediments .

Reactivity with Oxidizing Agents and Bases

-

Hazardous Reactions :

-

Substitutions :

Reductive Coupling

-

Dialkoxy Derivatives : Zn/TMSCl-mediated reductive coupling of methoxytetralones yields hexahydro-BjF precursors, oxidizable to dialkoxy-BjF .

McMurry Ring Closure

属性

IUPAC Name |

pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNYNFUTFKJLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052691 | |

| Record name | Benzo(j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[j]fluoranthene appears as yellow crystals. Insoluble in water., Yellow to orange solid; [HSDB] White powder; [MSDSonline] | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: 2.5X10-9 mg/L, temperature not specified, Soluble in hydrogen sulfide on heating, Slightly soluble in ethanol and acetic acid. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Benzo(j)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow plates from alcohol, needles from acetic acid, Orange needles from benzene and alcohol, Yellow plates (recrystallized from ethanol); needles (recrystallized from acetic acid). | |

CAS No. |

205-82-3 | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[j]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[j]fluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-BENZFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63HLW88W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165.2 °C | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is benzo(j)fluoranthene, and where is it found?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) formed during incomplete combustion of organic matter. It is a yellowish, aromatic hydrocarbon with five fused rings. [] Sources include cigarette smoke, gasoline exhaust, coal tar, coal smoke, oil heat emissions, crude oils, used motor oils, and certain foods. [, , , ]

Q2: How does this compound enter the environment?

A2: It primarily enters the environment through atmospheric deposition, a significant pathway for contamination of water bodies and soil. [] This deposition can occur through both wet and dry processes. []

Q3: Does this compound accumulate in the food chain?

A3: Yes, it can accumulate in the food chain. Smoked fish and meat, cereals, and vegetables are known to be major contributors to dietary this compound exposure in European countries. [] Cocoa butter can also be contaminated during cocoa bean drying, particularly when wood is used as fuel. []

Q4: What are the environmental concerns associated with this compound?

A4: this compound is considered a persistent organic pollutant (POP) with potential for long-range environmental transport. [] Its presence in the environment raises concerns due to its persistence, bioaccumulation, and adverse effects on ecosystems and human health. []

Q5: Is this compound harmful to human health?

A5: Yes, this compound is considered a potential human carcinogen. [, , ] It is classified as "probably carcinogenic to humans" by the Canadian Environmental Protection Act. []

Q6: How does this compound exert its carcinogenic effects?

A6: While the exact mechanism is not fully understood, research suggests that this compound is metabolized in the body to form dihydrodiols. [] One of these metabolites, 9,10-dihydro-9,10-dihydroxythis compound, is mutagenic and likely exerts its effects through conversion to a dihydrodiol-epoxide. []

Q7: What specific health risks are associated with this compound exposure?

A7: Exposure to this compound is primarily linked to an increased risk of lung cancer. [, ] Studies have shown a strong association between this compound exposure and lung tumor formation in rats. []

Q8: What are the sources of human exposure to this compound?

A8: The main sources of human exposure include inhalation of polluted air, particularly in urban areas, and ingestion of contaminated food. [, ] Smoking is also a significant source of exposure. [, ]

Q9: How can exposure to this compound be reduced?

A9: Reducing emissions from combustion sources like vehicles and industrial processes is crucial. [] Promoting smoking cessation and consuming a balanced diet low in smoked and processed foods can also minimize exposure. [, , ]

Q10: How is this compound detected and measured in environmental samples?

A10: Various analytical techniques are used to detect and quantify this compound in environmental samples. These methods often involve extraction followed by analysis using techniques like gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. [, , , , , ]

Q11: What types of research are being conducted on this compound?

A11: Research on this compound encompasses a wide range of areas, including:

- Identification of sources and pathways of environmental contamination. [, , ]

- Assessment of human exposure through various routes, including inhalation, ingestion, and dermal contact. [, ]

- Investigation of the compound's metabolism and the formation of toxic metabolites. [, ]

- Evaluation of the carcinogenic potency and mechanisms of action. [, ]

- Development and validation of analytical methods for accurate measurement in various matrices. [, , , ]

- Exploration of mitigation strategies to reduce environmental levels and minimize human exposure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。